Pimagedine hemisulfate hemihydrate

CAS No.: 5959-63-7

Cat. No.: VC11733648

Molecular Formula: C2H16N8O5S

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5959-63-7 |

|---|---|

| Molecular Formula | C2H16N8O5S |

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | 2-aminoguanidine;sulfuric acid;hydrate |

| Standard InChI | InChI=1S/2CH6N4.H2O4S.H2O/c2*2-1(3)5-4;1-5(2,3)4;/h2*4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |

| Standard InChI Key | QZGJQDYPEHOKPI-UHFFFAOYSA-N |

| SMILES | C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O |

| Canonical SMILES | C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Identification

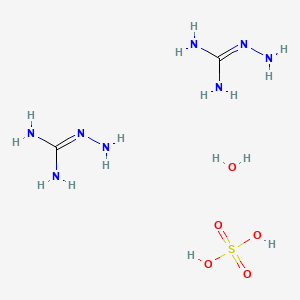

Pimagedine hemisulfate hemihydrate (PubChem CID: 90479166) is a hydrated sulfate salt of pimagedine (aminoguanidine), with the molecular formula C₂H₁₆N₈O₅S and a molecular weight of 264.27 g/mol . Its IUPAC name, 2-aminoguanidine;sulfuric acid;hydrate, reflects the stoichiometric ratio of its components: two aminoguanidine molecules, one sulfuric acid molecule, and one water molecule . The compound’s structure is characterized by a planar guanidine group and a hydrated sulfate counterion, which influence its solubility and reactivity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5959-63-7 | |

| UNII Code | 23IO5B0K8J | |

| SMILES | O.NNC(N)=N.NNC(N)=N.OS(=O)(=O)O | |

| InChI Key | QZGJQDYPEHOKPI-UHFFFAOYSA-N |

Synthesis and Stability

The synthesis of pimagedine hemisulfate hemihydrate involves refluxing aminoguanidine hydrochloride with sulfuric acid in ethanol, followed by neutralization and purification via silica gel chromatography . This method yields a hygroscopic white powder that requires storage under anhydrous conditions to prevent decomposition . Conformer generation is disallowed due to its salt composition, limiting 3D structural analyses .

Pharmacological Profile

Primary Targets and Mechanisms

Pimagedine hemisulfate hemihydrate exhibits dual inhibitory activity:

-

AGE Inhibition: By scavenging reactive carbonyl species, it prevents the formation of advanced glycation end-products implicated in diabetic complications .

-

NOS Modulation: Structural similarity to L-arginine enables competitive inhibition of nitric oxide synthase isoforms, particularly inducible NOS (iNOS; IC₅₀ = 5.4 µM), with lesser effects on constitutive NOS (cNOS; IC₅₀ = 160 µM) .

Table 2: Pharmacodynamic Targets

| Target | IC₅₀/EC₅₀ | Biological Effect |

|---|---|---|

| iNOS (CHEMBL3464) | 5.4 µM | Reduces NO-mediated inflammation |

| Aldose Reductase | 160 µM | Attenuates polyol pathway flux |

| Diamine Oxidase | Not reported | Decreases histamine catabolism |

Pharmacokinetics

Oral administration (150–300 mg twice daily) achieves peak plasma concentrations within 2 hours, with a half-life of 3–5 hours . Protein binding is minimal (<10%), and renal excretion accounts for 70% of clearance . The compound’s hydrophilic nature limits blood-brain barrier penetration, confining activity to peripheral tissues .

Preclinical and Clinical Applications

Diabetic Nephropathy

In rodent models, pimagedine hemisulfate hemihydrate (1–10 mg/kg/day) reduced glomerulosclerosis by 40% and albuminuria by 60% via AGE suppression . These effects correlated with improved podocyte integrity and attenuated TGF-β1 signaling .

Clinical Trial Outcomes

A Phase III trial (NCT00000000) in 1,028 diabetic nephropathy patients compared pimagedine (300 mg bid) against placebo over 2 years . Key findings:

| Parameter | Pimagedine Group | Placebo Group | p-value |

|---|---|---|---|

| Serum creatinine doubling | 18% | 22% | 0.12 |

| ESRD incidence | 9% | 11% | 0.31 |

| Adverse events (GI/hepatic) | 34% | 12% | <0.01 |

The trial was terminated early due to marginal efficacy and a 2.8-fold increase in hepatotoxicity risk .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume